molecular formula C5H6N2S B1283297 3-Aminopyridine-4-thiol CAS No. 89002-13-1

3-Aminopyridine-4-thiol

Cat. No.: B1283297
CAS No.: 89002-13-1
M. Wt: 126.18 g/mol
InChI Key: MODUNSYPGHJXDP-UHFFFAOYSA-N
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Description

3-Aminopyridine-4-thiol is a heterocyclic organic compound with the molecular formula C5H6N2S. It is a derivative of pyridine, featuring an amino group at the third position and a thiol group at the fourth position on the pyridine ring.

Scientific Research Applications

3-Aminopyridine-4-thiol has a wide range of applications in scientific research:

Safety and Hazards

3-Aminopyridine-4-thiol is considered hazardous. It may cause respiratory irritation, skin irritation, and serious eye irritation. It is toxic if swallowed, and repeated exposure can result in absorption through the skin causing significant health hazard .

Mechanism of Action

Target of Action

3-Aminopyridine-4-thiol, similar to its analogues such as 4-Aminopyridine , primarily targets voltage-gated potassium channels . These channels play a crucial role in the repolarization phase of action potentials in neurons, and their inhibition can lead to prolonged action potentials .

Mode of Action

The compound interacts with its targets by inhibiting voltage-gated potassium channels . This inhibition results in the elongation of action potentials and a heightened release of neurotransmitters . This, in turn, facilitates enhanced neuronal signaling .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the neuronal transmission process . By inhibiting voltage-gated potassium channels, the compound affects the repolarization phase of the action potential, leading to an increased duration of the action potential . This results in an increased release of neurotransmitters and enhanced neuronal signaling .

Pharmacokinetics

The compound is expected to be widely distributed in the body, including the brain . It is metabolized to 3-N-acetylamifampridine and excreted through the kidneys .

Result of Action

The inhibition of voltage-gated potassium channels by this compound leads to a prolongation of action potentials and an increased release of neurotransmitters . This results in enhanced neuronal signaling , which can have therapeutic effects in managing certain neurological disorders .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s absorption can be affected by the pH of the gastrointestinal tract . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and the presence of other substances in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyridine-4-thiol typically involves the introduction of the amino and thiol groups onto the pyridine ring. One common method involves the reaction of 2-aminopyridine-3-thiol with appropriate reagents under controlled conditions. For instance, a convenient preparation method involves stirring 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in absolute ethanol at room temperature in the presence of zinc oxide nanoparticles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of catalysts and controlled reaction environments is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyridine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Uniqueness: 3-Aminopyridine-4-thiol is unique due to the presence of both amino and thiol groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. Its dual functional groups allow for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

3-amino-1H-pyridine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2S/c6-4-3-7-2-1-5(4)8/h1-3H,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODUNSYPGHJXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562729
Record name 3-Aminopyridine-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38240-23-2, 89002-13-1
Record name 3-Amino-4(1H)-pyridinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38240-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminopyridine-4(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-aminopyridine-4-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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